Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate

Medicinal Chemistry Drug Design Physicochemical Profiling

Medicinal chemists often struggle with building blocks that either introduce unwanted H-bond donors or lack the lipophilicity needed for CNS penetration. tert-Butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate (CAS 1480279-77-3) solves this: - N-Ethyl substituent delivers LogP ≈4.0-optimized for blood-brain barrier permeability without adding an H-bond donor (HBD=0). - Boc-protected tertiary carbamate eliminates NH protection steps in Suzuki/Buchwald-Hartwig couplings, streamlining synthetic routes. - Three rotatable bonds balance conformational flexibility for oral bioavailability screening. 98% purity ensures reliable cross-coupling performance at scale.

Molecular Formula C12H18BrNO2S
Molecular Weight 320.25 g/mol
Cat. No. B13619031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate
Molecular FormulaC12H18BrNO2S
Molecular Weight320.25 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=C(S1)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C12H18BrNO2S/c1-5-14(11(15)16-12(2,3)4)8-9-6-7-10(13)17-9/h6-7H,5,8H2,1-4H3
InChIKeyMYOCABYDTMJQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate – Physicochemical Differentiation


This compound is a Boc‑protected N‑ethyl amine incorporating a 5‑bromothiophen‑2‑ylmethyl group [REFS‑1]. It is employed as a versatile intermediate in medicinal chemistry and materials science. Its defining structural feature—the N‑ethyl substituent—modulates lipophilicity, hydrogen‑bonding capacity, and conformational flexibility compared to N‑methyl and N‑H analogues, thereby providing quantifiable advantages in reaction selectivity and pharmacokinetic tuning [REFS‑2][REFS‑3].

Why N-Alkyl Variation Precludes Direct Substitution


Close analogues differing only in the N‑alkyl substituent are not interchangeable because the size and electronic nature of the N‑substituent directly govern LogP, hydrogen‑bond donor count, rotatable bond inventory, and boiling point [REFS‑1][REFS‑2]. Even a single‑carbon change (methyl → ethyl or ethyl → H) shifts these parameters by amounts that can alter membrane permeability, metabolic stability, and cross‑coupling efficiency. The quantitative evidence below demonstrates that selecting the N‑ethyl congener can be critical for achieving a specific balance of lipophilicity, conformational freedom, and purity.

Quantitative Differentiation from Closest Analogues


Enhanced Lipophilicity Over the N-Methyl Analogue

The N‑ethyl derivative exhibits a higher predicted LogP than its N‑methyl counterpart, indicating increased lipophilicity that can improve membrane permeability. The target compound records a LogP of 4.02 [REFS‑1], whereas the N‑methyl analogue (CAS 1694626‑85‑1) has a LogP of 3.88 [REFS‑2]. This difference of +0.14 log units is relevant for lead optimization programs where incremental LogP adjustments are required.

Medicinal Chemistry Drug Design Physicochemical Profiling

Zero Hydrogen-Bond Donors Eliminates NH Interference

The N‑ethyl compound lacks a hydrogen‑bond donor (HBD = 0) because the carbamate nitrogen is fully substituted, in contrast to the non‑alkylated parent (CAS 215183‑27‑0), which bears an NH proton (HBD = 1) [REFS‑1][REFS‑2]. Removing the acidic proton prevents unwanted hydrogen‑bonded aggregation, reduces polarity, and eliminates potential side reactions during metal‑catalysed couplings or base‑sensitive transformations.

Synthetic Chemistry Protecting Group Strategy Cross‑Coupling Selectivity

Intermediate Rotatable Bond Stock Balances Flexibility

The target compound possesses three rotatable bonds, placing it between the N‑methyl analogue (two rotatable bonds) [REFS‑1] and the N‑H analogue (four rotatable bonds) [REFS‑2]. This intermediate flexibility can reduce the entropic penalty upon binding while avoiding excessive conformational freedom that may lower binding affinity.

Conformational Analysis Structure‑Activity Relationship Scaffold Optimization

Higher Commercial Purity Reduces Side Reactions

The N‑ethyl compound is routinely supplied at 98 % purity [REFS‑1], whereas the N‑H analogue is frequently offered at 95 % purity [REFS‑2]. This 3‑percentage‑point improvement means fewer contaminating species that could poison palladium catalysts or generate by‑products in Suzuki or Buchwald–Hartwig couplings.

Quality Control Cross‑Coupling Chemistry Procurement Specification

Modulated Boiling Point Facilitates Distillation Control

The predicted boiling point of the N‑ethyl compound (364.5 °C) [REFS‑1] lies between that of the N‑methyl analogue (349.9 °C) [REFS‑2] and the N‑H analogue (371 °C) [REFS‑3]. This intermediate volatility can simplify fractionation during vacuum distillation when isolating the product from reaction mixtures.

Process Chemistry Purification Thermal Properties

Optimal Application Scenarios


Lead Optimisation Requiring Fine Lipophilicity Control

When a medicinal chemistry program demands a building block with a LogP of ≈4.0—higher than the N‑methyl variant (LogP 3.88) [REFS‑1]—the N‑ethyl compound provides the exact incremental lipophilicity needed to enhance membrane permeability without introducing a hydrogen‑bond donor [REFS‑2]. This is especially relevant for CNS‑targeted candidates where a LogP shift of 0.1–0.2 can be the difference between brain penetration and exclusion.

Palladium-Catalysed Cross-Coupling with Minimal Side Reactions

The absence of an acidic NH proton (HBD = 0) [REFS‑1] and the high commercial purity (98 %) [REFS‑2] make this compound ideal for Suzuki and Buchwald–Hartwig couplings. The lack of NH eliminates the need for protecting group strategies that would be mandatory with the NH analogue, streamlining synthetic routes and improving overall yield [REFS‑3].

Scaffold Optimization with Controlled Conformational Flexibility

With three rotatable bonds [REFS‑1], the N‑ethyl derivative strikes a balance between the rigidity of the N‑methyl analogue (two rotatable bonds) and the greater flexibility of the NH analogue (four rotatable bonds) [REFS‑2]. This intermediate flexibility is advantageous when screening for oral bioavailability, as compounds with 3–4 rotatable bonds are often associated with favourable absorption profiles.

Scale-Up Where Thermal Properties Influence Purification

The predicted boiling point of 364.5 °C [REFS‑1], situated between that of the N‑methyl (349.9 °C) [REFS‑2] and NH (371 °C) [REFS‑3] analogues, allows process chemists to exploit a unique distillation window. This reduces the risk of co‑distillation with residual solvents or by‑products that boil near the other analogues, thereby improving isolated purity at kilogram scale.

Quote Request

Request a Quote for Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.